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Compound of Interest

Compound Name:
2-(5-methyl-1H-pyrazol-3-yl)acetic

acid

CAS No.: 1024606-13-0

Cat. No.: B2743698

Get Quote

Executive Summary: The Privileged Nature of the
Scaffold
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core

architecture for blockbuster drugs like Celecoxib (Celebrex®) and Rimonabant. Within this

family, pyrazole-3-acetic acid (and its tautomeric equivalent, pyrazole-5-acetic acid) represents

a versatile, underutilized building block.

Its value lies in its bifunctionality: the pyrazole ring offers a rigid, aromatic template capable of

-

stacking and hydrogen bonding, while the acetic acid side chain provides a flexible "handle" for
derivatization into esters, amides, and hydrazides. This guide analyzes the synthetic
accessibility, structure-activity relationships (SAR), and therapeutic applications of this scaffold,
specifically in anti-inflammatory (COX-2 inhibition) and antimicrobial domains.

Medicinal Chemistry: Synthetic Pathways
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The synthesis of pyrazole-3-acetic acid derivatives typically follows cyclocondensation

strategies.[1][2] The choice of method depends on the desired substitution pattern at the N1,

C3, and C5 positions.

Core Synthesis Protocol (Knorr-Type
Cyclocondensation)
The most robust route to the parent scaffold involves the reaction of hydrazine derivatives with

-keto esters.

Reaction Scheme Logic:

Precursor: Diethyl 1,3-acetonedicarboxylate acts as the bis-electrophile.

Nucleophile: Hydrazine hydrate (or substituted hydrazines) provides the dinucleophile.

Regioselectivity: Controlled by steric bulk of the hydrazine substituent and solvent pH.
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Figure 1: Synthetic workflow for generating pyrazole-3-acetic acid libraries.

Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on validated literature

methods.
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Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
Reagents: Diethyl 1,3-acetonedicarboxylate (20 mmol), Hydrazine hydrate (20 mmol),

Ethanol (absolute, 50 mL).

Procedure:

Dissolve diethyl 1,3-acetonedicarboxylate in ethanol in a round-bottom flask.

Add hydrazine hydrate dropwise at 0°C to control exotherm.

Allow to warm to room temperature and reflux for 6 hours.

Concentrate under reduced pressure.

Purification: Recrystallize from ethanol/ether or perform flash chromatography

(Hexane:EtOAc 7:3).

Yield Expectation: 70–85%.

Hydrolysis to Pyrazole-3-Acetic Acid
Reagents: Ethyl ester intermediate (from 3.1), 10% NaOH (aq), THF.

Procedure:

Dissolve the ester in a 1:1 mixture of THF and 10% NaOH.

Reflux for 2–4 hours (monitor by TLC for disappearance of ester spot).

Cool and wash with diethyl ether (removes unreacted organic impurities).[2]

Acidify the aqueous layer with 1N HCl to pH 2–3.

Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Result: Off-white solid, mp ~167–169°C.
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Pharmacology & Structure-Activity Relationship
(SAR)[3]
The therapeutic utility of this scaffold is heavily dictated by the substituents on the pyrazole ring

and the modification of the acetic acid tail.

Anti-Inflammatory Activity (COX-2 Inhibition)
The pyrazole core mimics the central ring of Celecoxib, positioning substituents to interact with

the COX-2 active site.[3]

Mechanism: The scaffold fits into the hydrophobic channel of COX-2.

Key Interactions:

N1-Aryl Group: Essential for selectivity. A p-sulfonamide or p-sulfonylmethyl group on this

phenyl ring binds to the polar side pocket (Arg513, His90) of COX-2.

Acetic Acid/Amide Tail: The C3-acetic acid derivative often acts as a linker. Converting the

acid to a hydrazide or amide significantly enhances binding affinity by forming hydrogen

bonds with Arg120 and Tyr355 at the channel entrance.

Antimicrobial Activity
Hydrazide derivatives of pyrazole-3-acetic acid have shown potent activity against S. aureus

and C. albicans. The mechanism likely involves inhibition of bacterial DNA gyrase or cell wall

synthesis, though this is less defined than the COX pathway.

SAR Visualization
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Figure 2: Structure-Activity Relationship (SAR) map for Pyrazole-3-acetic acid derivatives.

Quantitative Data Summary
The following table summarizes biological activity data from key studies involving pyrazole-3-

acetic acid derivatives (specifically hydrazide and amide modifications).

Compound
Class

Modification
(R-Group)

Target
Activity (IC₅₀ /
MIC)

Reference

Amide Derivative

N-(4-

chlorophenyl)ace

tamide

COX-2 0.045 µM [1, 4]

Hydrazide

N'-

benzylidenehydr

azide

S. aureus 1.6 µg/mL [5]

Hydrazide

N'-

benzylidenehydr

azide

E. coli 3.1 µg/mL [5]

Free Acid Unsubstituted COX-2
> 50 µM

(Inactive)
[1]
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Note: The free acid is generally a weak inhibitor; derivatization to amides/hydrazides is required

for nanomolar potency.

Future Outlook & Emerging Trends
Dual Inhibitors: Recent research focuses on COX-2/5-LOX dual inhibitors. By coupling the

pyrazole-3-acetic acid scaffold with antioxidant moieties (e.g., di-tert-butylphenol),

researchers aim to reduce the cardiovascular side effects associated with pure COXib drugs.

Kinase Targeting: While less common than aminopyrazoles, pyrazole-3-acetic acid amides

are being explored as linkers in Aurora kinase and CDK inhibitors, utilizing the flexible tail to

reach solvent-exposed regions of the kinase ATP pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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